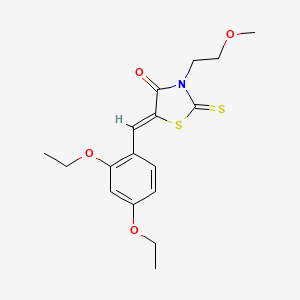![molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine, also known as EPM, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. EPM has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By inhibiting the activity of the NMDA receptor, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can modulate the glutamatergic system and reduce excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, and can also regulate the expression of genes involved in synaptic plasticity and neuronal survival. Additionally, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine is its selectivity for the NMDA receptor, which allows for more precise modulation of the glutamatergic system compared to other NMDA receptor antagonists. However, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine. One area of interest is the development of more stable and soluble analogues of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine in other neurological disorders, such as traumatic brain injury and stroke. Finally, more research is needed to elucidate the precise mechanisms of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine and its effects on neuronal signaling and gene expression.
Métodos De Síntesis
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can be synthesized through a multi-step process involving the condensation of 4-ethoxyphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with 3-methoxypropanol in the presence of a base. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a variety of neurological disorders. In Alzheimer's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to protect dopaminergic neurons from degeneration and improve motor function. In depression, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have antidepressant effects through its modulation of the glutamatergic system.
Propiedades
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBGQBSPIQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)



![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)